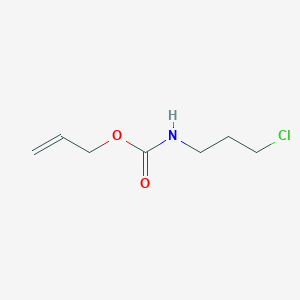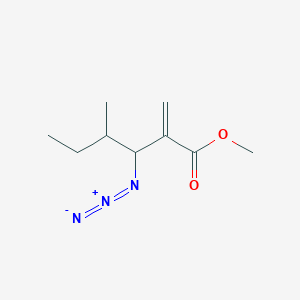
Methyl 3-azido-4-methyl-2-methylidenehexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-azido-4-methyl-2-methylidenehexanoate is an organic compound with the molecular formula C9H15N3O2. It is characterized by the presence of an azido group (-N3) and a methylidene group (-CH2-) in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azido-4-methyl-2-methylidenehexanoate typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-azido-4-methyl-2-methylidenehexanoate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4 and sodium ascorbate)
Major Products Formed
Reduction: Methyl 3-amino-4-methyl-2-methylidenehexanoate
Cycloaddition: 1,2,3-Triazole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-azido-4-methyl-2-methylidenehexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-azido-4-methyl-2-methylidenehexanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to create covalent bonds between molecules in a highly specific and efficient manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-azido-4-methyl-2-methylidenehexanoate
- Methyl 3-azido-4-methyl-2-methylideneheptanoate
- Methyl 3-azido-4-methyl-2-methylideneoctanoate
Uniqueness
This compound is unique due to its specific molecular structure, which includes both an azido group and a methylidene group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
918156-04-4 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 3-azido-4-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C9H15N3O2/c1-5-6(2)8(11-12-10)7(3)9(13)14-4/h6,8H,3,5H2,1-2,4H3 |
InChI-Schlüssel |
MQLUWSXFXFQJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=C)C(=O)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


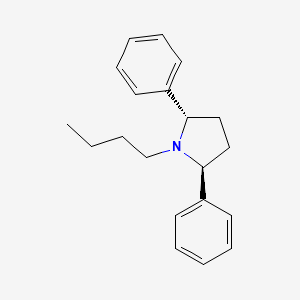
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
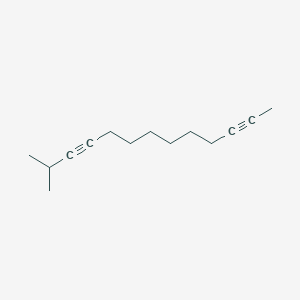

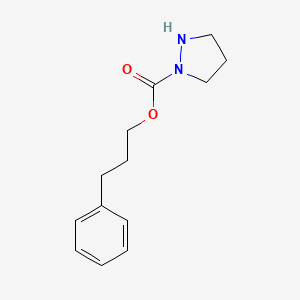
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
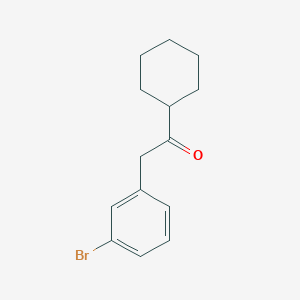
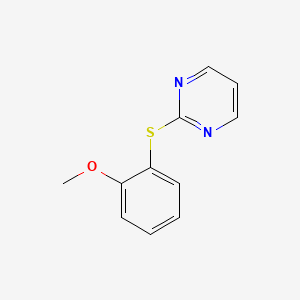
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)

